2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride
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Overview
Description
“2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1052089-51-6 . It has a molecular weight of 303.23 and its IUPAC name is 2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN2O.ClH/c1-11-6-8-17(9-7-11)13-4-2-12(3-5-13)16-14(18)10-15;/h2-5,11H,6-10H2,1H3,(H,16,18);1H . This indicates the presence of a piperidine ring, a phenyl group, and an acetamide group in the structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 303.23 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research has explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. This study highlighted the complex metabolic pathways these compounds undergo, which could have implications for understanding their environmental and health impacts (Coleman et al., 2000).
Radiosynthesis for Metabolism and Mode of Action Studies
Another study focused on the radiosynthesis of chloroacetanilide herbicide acetochlor for high-specific-activity studies on its metabolism and mode of action, which is crucial for developing safer and more effective agrochemicals (Latli & Casida, 1995).
Synthesis and Characterization of Chloroacetamide Derivatives
The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide have been reported, demonstrating methodologies for creating specific chloroacetamide derivatives that could have various applications in chemistry and biochemistry research (Zhong-cheng & Wan-yin, 2002).
Environmental and Health Implications
Studies on chloroacetamide herbicides' presence in the hydrologic system and their impact on environmental health provide essential data for evaluating the ecological risks associated with these compounds, which is critical for regulatory decisions and environmental protection efforts (Kolpin et al., 1996).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Properties
IUPAC Name |
2-chloro-N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-13-3-2-8-19(11-13)12-15-6-4-14(5-7-15)10-18-16(20)9-17;/h4-7,13H,2-3,8-12H2,1H3,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMYMZMVMQZBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)CNC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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